4a,6,7,8-Tetrahydroquinoline-2,5-dione

Positive Inotropic Agent Cardiovascular Pharmacology SF32

Researchers requiring positive inotropic activity without PDE3 inhibition face pro-arrhythmic risks with milrinone. 4a,6,7,8-Tetrahydroquinoline-2,5-dione (SF32) provides a self-limiting bell-shaped dose-response (max 25.67% tension increase at 5×10⁻⁵ M). • Validated scaffold for TRPA1 antagonists (IC₅₀ 91.3 nM) with no hERG binding. • Versatile starting material for SAR at N-1, C-4, C-7 positions. • Microwave-assisted one-pot synthesis: 82-96% yield in 4-9 min. Bulk up to 25 g for HTS library generation.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12361217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4a,6,7,8-Tetrahydroquinoline-2,5-dione
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CC2=NC(=O)C=CC2C(=O)C1
InChIInChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-6H,1-3H2
InChIKeyGPSCNDMKHPUQRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4a,6,7,8-Tetrahydroquinoline-2,5-dione (SF32) Compound Overview


4a,6,7,8-Tetrahydroquinoline-2,5-dione (CAS 15450-69-8), also referred to as 7,8-dihydroquinoline-2,5(1H,6H)-dione or compound SF32, is a bicyclic heterocycle featuring a partially saturated quinoline core with carbonyl groups at the 2- and 5-positions [1]. It belongs to the tetrahydroquinoline-2,5-dione class, distinct from the more common quinoline-2,4-dione regioisomers. The compound was characterized as a positive inotropic agent in isolated guinea pig atrial preparations, where it increased developed tension with a bell-shaped concentration–response profile distinct from clinical comparators milrinone and amrinone [1]. Its unsubstituted scaffold serves as a versatile starting material for derivatization at the N-1, C-4, and C-7 positions, enabling access to diverse biologically active analogs including TRPA1 antagonists and cytotoxic agents against pancreatic cancer cell lines [2][3].

Why Tetrahydroquinoline-2,5-dione Cannot Be Substituted by Regioisomers


The 2,5-dione regioisomer defines a pharmacological space fundamentally distinct from the 2,4-dione series. While 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione exhibits antimicrobial properties [1], the 2,5-dione scaffold confers positive inotropic activity in cardiac preparations and enables antagonism at TRPA1 ion channels when appropriately substituted [2][3]. Even minor structural variations within the 2,5-dione class produce large potency differences: the 7-methyl analog SF40 is markedly more efficacious as a positive inotropic agent than the parent SF32, and N-substituted 4-aryl derivatives show divergent cytotoxicity profiles against pancreatic adenocarcinoma lines [3][4]. Substituting the 2,5-dione core with a 2,4-dione regioisomer or with pre-functionalized analogs without verifying target-specific activity therefore risks loss of the desired pharmacological phenotype.

Quantitative Comparator Evidence for Procurement


Positive Inotropic Potency Relative to Milrinone

In spontaneously beating atria from reserpine-treated guinea pigs, SF32 (4a,6,7,8-tetrahydroquinoline-2,5-dione) produced a concentration-dependent increase in developed tension, reaching a maximum of 25.67 ± 0.54% over control at 5 × 10⁻⁵ M, with a characteristic bell-shaped curve that declined to 13.01 ± 0.27% at 2 × 10⁻⁴ M [1]. By contrast, the clinical phosphodiesterase III inhibitor milrinone achieved a peak increase of 46.52 ± 0.50% at the same 5 × 10⁻⁵ M concentration without the biphasic decline, while the 7-methyl-substituted analog SF40 (7,8-dihydro-7-methyl-2,5(1H,6H)-quinolinedione) was the most efficacious compound in the series, producing 46.09% increase at 5 × 10⁻⁴ M and a maximum of 80.98% [1]. In electrically driven left atria, SF40 produced a 26.44% increase in contractile force versus 10.85% for SF32 at 10⁻⁴ M, confirming that the unsubstituted scaffold provides a distinct, moderate-efficacy profile separable from both the clinical gold standard and the more potent 7-alkyl analog [1]. This differential pharmacology indicates that SF32 engages cardiac adenosine antagonism with a ceiling effect not observed with milrinone, making it a mechanistically distinct tool compound for dissecting cAMP-independent inotropic pathways [1].

Positive Inotropic Agent Cardiovascular Pharmacology SF32 Milrinone Analog

Microwave-Assisted One-Pot Synthesis Efficiency

The N-substituted 4-aryl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione scaffold, of which 4a,6,7,8-tetrahydroquinoline-2,5-dione is the parent core, is accessible via a microwave-assisted one-pot four-component reaction that delivers isolated yields of 82–96% with reaction times of only 4–9 minutes [1]. This contrasts with conventional synthetic routes to the regioisomeric quinoline-2,4-dione scaffold, which typically require multi-step sequences, metal-catalyzed cyclizations, or photocatalyst-mediated cascades with reaction times of 2 hours or more and often lower overall yields [2]. The rapid, high-yielding microwave protocol enables efficient library generation of 4-aryl and N-substituted derivatives for biomedical screening, providing a procurement advantage in terms of both scaffold availability and downstream diversification throughput [1].

Microwave-Assisted Synthesis One-Pot Multicomponent Reaction Green Chemistry Scaffold Accessibility

Cytotoxicity Against KRAS-Mutant Pancreatic Cancer Cells

In a targeted screen of six tetrahydroquinoline-2,5-dione derivatives (TQDs 2, 7, 9, 10, 12, 17) against pancreatic adenocarcinoma cell lines, four compounds (TQDs 2, 7, 10, 12) induced significant cytotoxic effects in CAPAN-2 (KRAS G12V) and PANC-1 (KRAS G12D) cells [1]. TQDs 2 and 10 promoted G1 cell cycle arrest in CAPAN-2 cells, while TQDs 7, 10, and 12 induced G1 arrest and TQD2 caused G2/M arrest in PANC-1 cells, demonstrating cell-line-specific mechanisms [1]. TQDs 2, 10, and 12 additionally altered cell death profiles and inhibited cellular proliferation [1]. This activity profile is distinct from the quinoline-2,4-dione class, which is primarily explored for antimicrobial rather than KRAS-mutant pancreatic cancer applications, positioning the 2,5-dione scaffold as a prioritized chemotype for pancreatic oncology research [1].

Pancreatic Cancer KRAS Mutant Cytotoxicity Tetrahydroquinoline-2,5-dione

TRPA1 Ion Channel Antagonism Activity

The tetrahydroquinoline-2,5-dione derivative HSV-DKH-0450 (7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione) was identified as a potent TRPA1 ion channel antagonist with an IC50 of 91.3 nM in HEK293 cells expressing IPTG-induced TRPA1 channels [1]. This potency is competitive with known TRPA1 antagonists such as A-967079 (IC50 ~67 nM at human TRPA1) and substantially more potent than non-selective TRP channel blockers [1]. In silico ADMET profiling predicted optimal pharmaceutical properties, and in vitro cardiotoxicity assessment showed no significant hERG channel binding, differentiating this chemotype from other TRPA1 antagonists with hERG liability [1]. While HSV-DKH-0450 is a specific derivative, its activity validates the 2,5-dione scaffold as a privileged chemotype for TRPA1 antagonist development, a therapeutic target not addressable by the 2,4-dione regioisomer series [1].

TRPA1 Antagonist Non-Opioid Analgesic Pain Ion Channel

CYP450 Inhibition Liability Profile

A tetrahydroquinoline analog within the 2,5-dione chemotype series (CHEMBL2164048) was profiled against human CYP450 isoforms, yielding IC50 values of 3.90 × 10³ nM for CYP3A4 and 1.99 × 10⁴ nM for CYP2D6 [1]. These values indicate substantially lower CYP inhibition liability compared to many quinoline-based kinase inhibitors (e.g., certain 4-anilinoquinolines with CYP3A4 IC50 values below 100 nM) [1]. The HSV-DKH-0450 derivative was further evaluated against a panel of five major CYP isoforms (1A2, 2C9, 2D6, 2C8, 3A4), confirming a favorable drug-drug interaction profile consistent with the scaffold's intrinsic properties [2]. This low CYP liability distinguishes the 2,5-dione scaffold from the more electron-rich quinoline-2,4-dione series, where the altered carbonyl positioning may increase susceptibility to oxidative metabolism [1].

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability ADMET

Commercial Availability and Purity Comparison

4a,6,7,8-Tetrahydroquinoline-2,5-dione (CAS 15450-69-8) is commercially available from multiple vendors at purities ranging from 95% to 99.86%, with pricing for research-grade quantities starting at approximately $36.90 per gram . The highest certified purity (99.86%) is available through MedChemExpress (Cat. No. HY-W017764) . In contrast, the regioisomeric 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione is less widely stocked and typically offered at lower purities, reflecting the greater synthetic accessibility of the 2,5-dione scaffold . The compound is supplied as a solid with recommended long-term storage at -20°C (3 years) or 4°C (2 years), providing flexibility for laboratory procurement planning .

Commercial Availability Purity Procurement CAS 15450-69-8

Optimal Application Scenarios for Tetrahydroquinoline-2,5-dione


Cardiovascular Mechanistic Studies with Positive Inotrope

In experimental cardiology, SF32 is optimal when the experimental design requires a positive inotropic agent that does not engage phosphodiesterase III inhibition (the mechanism of milrinone) and produces a self-limiting bell-shaped dose-response. Its maximum 25.67% increase in developed tension at 5 × 10⁻⁵ M in guinea pig atria, with attenuation at higher concentrations, allows researchers to probe adenosine-mediated contractility pathways without the confounding vasodilatory and pro-arrhythmic effects of PDE3 inhibitors [1]. The unsubstituted scaffold also serves as a negative control for structure-activity relationship studies comparing 7-alkyl analogs such as SF40.

TRPA1 Antagonist Analgesic Development Starting Point

The 2,5-dione scaffold is the validated core for potent TRPA1 antagonists such as HSV-DKH-0450 (IC50 91.3 nM), a non-opioid analgesic candidate with favorable cardiac safety (no hERG binding) and low CYP inhibition [1]. Procurement of the parent compound enables systematic SAR exploration at the N-1, C-4, and C-7 positions to optimize TRPA1 potency, selectivity over TRPV1, and ADMET properties for pain indications where TRPA1 is a genetically validated target.

KRAS-Mutant Pancreatic Cancer Drug Discovery

With 4 of 6 tested tetrahydroquinoline-2,5-dione derivatives demonstrating cytotoxicity against CAPAN-2 (KRAS G12V) and PANC-1 (KRAS G12D) cells, and evidence of cell cycle arrest (G1 or G2/M) and proliferation inhibition, the scaffold is a rational starting point for developing targeted therapies against KRAS-mutant pancreatic ductal adenocarcinoma, an indication with high unmet medical need and limited effective treatment options [1].

Feeder Stock for Library Synthesis and HTS

The demonstrated microwave-assisted one-pot synthesis yielding 82–96% of N-substituted 4-aryl derivatives in 4–9 minutes makes the 2,5-dione scaffold an ideal feeder stock for diversity-oriented synthesis and high-throughput screening library generation [1]. Procurement of the parent compound in bulk (available up to 25 g from commercial vendors) enables parallel synthesis of hundreds of analogs for phenotypic or target-based screening campaigns, with faster turnaround and higher success rates than multi-step routes to alternative quinoline-dione scaffolds [1].

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